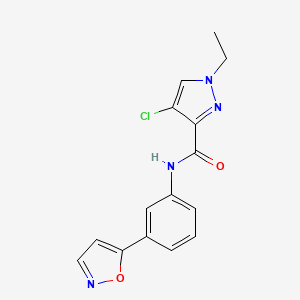

![molecular formula C15H17ClN2O5S B5969988 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)

1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate, commonly known as Etomidate, is a potent anesthetic agent used for induction of anesthesia in patients undergoing surgery. Etomidate belongs to the imidazole class of anesthetics and is known for its rapid onset and short duration of action. The purpose of

Mechanism of Action

Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor, which results in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. This leads to the sedative and anesthetic effects of Etomidate.

Biochemical and Physiological Effects

Etomidate has several biochemical and physiological effects on the body. It causes dose-dependent suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production. This effect can be beneficial in certain clinical situations, such as in patients with Cushing's syndrome. However, it can also be detrimental in critically ill patients, as it may interfere with the body's response to stress.

Etomidate also has cardiovascular effects, including a decrease in blood pressure and cardiac output. It has minimal respiratory depressant effects, making it a good choice for patients with compromised respiratory function. Etomidate also has minimal effects on renal and hepatic function.

Advantages and Limitations for Lab Experiments

Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, allowing for precise control of anesthesia depth. It has minimal respiratory depressant effects, making it a good choice for experiments involving respiratory function. Etomidate also has minimal effects on renal and hepatic function, making it a good choice for experiments involving these systems.

However, Etomidate also has some limitations for use in laboratory experiments. It can cause dose-dependent suppression of the HPA axis, which may interfere with certain experiments. It can also cause myoclonus, a sudden involuntary muscle contraction, which can interfere with experiments involving muscle function. Finally, Etomidate is a potent anesthetic agent and should be used with caution in animal models.

Future Directions

There are several future directions for research involving Etomidate. One area of research is the development of new analogs of Etomidate with improved pharmacological properties, such as longer duration of action or decreased HPA axis suppression. Another area of research is the use of Etomidate in combination with other drugs to achieve synergistic effects. Finally, there is a need for further research on the long-term effects of Etomidate on the body, particularly with regard to the HPA axis.

Synthesis Methods

Etomidate is synthesized by reacting 2-ethyl-1H-imidazole with 2-chloroethyl vinyl ether in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-chlorothiophenol to yield 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate.

Scientific Research Applications

Etomidate is widely used in scientific research for its ability to induce anesthesia in animal models. It is commonly used in studies involving the central nervous system, including studies on sleep, memory, and learning. Etomidate has also been used in studies on the cardiovascular system, respiratory system, and gastrointestinal system.

Properties

IUPAC Name |

1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS.C2H2O4/c14-12-1-3-13(4-2-12)18-10-9-17-8-7-16-6-5-15-11-16;3-1(4)2(5)6/h1-6,11H,7-10H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREOHXHPFUZVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCOCCN2C=CN=C2)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)

![N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)

![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)

![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)

![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)

![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)

![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)

![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)

![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)